D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester
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Overview
Description
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester: is a synthetic derivative of D-Aspartic acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethoxyphenylmethyl ester group. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester typically involves the protection of the amino group of D-Aspartic acid with the Fmoc group. This is followed by esterification of the carboxyl group with the dimethoxyphenylmethyl group. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is also common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be removed under basic conditions using piperidine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Acidic conditions (e.g., HCl in methanol) or basic conditions (e.g., NaOH in water).
Coupling Reactions: DCC and DMAP in dichloromethane (DCM).
Major Products:
Fmoc Removal: D-Aspartic acid derivative without the Fmoc group.
Ester Hydrolysis: D-Aspartic acid derivative with a free carboxyl group.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Employed in the synthesis of complex organic molecules due to its stability and reactivity .
Biology:
- Studied for its potential role in neurotransmission and hormone regulation.
- Used in the development of peptide-based drugs and biomolecules .
Medicine:
- Investigated for its potential therapeutic applications in neurodegenerative diseases and hormonal disorders.
- Used in the synthesis of peptide-based pharmaceuticals .
Industry:
- Utilized in the production of synthetic peptides for research and therapeutic purposes.
- Employed in the development of novel materials and chemical compounds .
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be selectively hydrolyzed to yield the free carboxylic acid, allowing for further functionalization.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid: Similar in structure but lacks the dimethoxyphenylmethyl ester group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a methoxy group instead of the dimethoxyphenylmethyl ester group.
Fmoc-L-aspartic acid: A commonly used protected amino acid in peptide synthesis.
Uniqueness:
- The presence of the dimethoxyphenylmethyl ester group provides additional stability and reactivity, making it suitable for specific synthetic applications.
- The combination of the Fmoc protecting group and the ester group allows for selective deprotection and functionalization, enhancing its utility in complex organic synthesis.
Properties
Molecular Formula |
C28H26NO8- |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/p-1/t24-/m1/s1 |
InChI Key |
ODIFVCRSTRBDDR-XMMPIXPASA-M |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origin of Product |
United States |
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